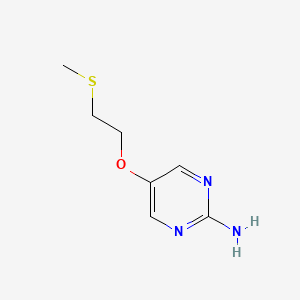

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

概要

科学的研究の応用

Synthesis in Heterocyclic Chemistry

The chemical compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine and its derivatives are primarily used in the field of heterocyclic chemistry for synthesis purposes. They serve as key intermediates in the synthesis of various heterocyclic compounds:

Synthesis of Dihydrohomopterin Analogs : Boyle, Hughes, and Khattab (1991) describe the use of a compound similar to 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in synthesizing a diaminodihydrohomopterin, an analog of naturally occurring dihydrohomopterin (Boyle, Hughes, & Khattab, 1991).

Fungicidal Properties : Tumkevicius, Urbonas, and Vainilavicius (2013) have demonstrated the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, which possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Formation of Novel Pyrimidines : Al‐Azmi (2005) describes the formation of novel pyrimidines and pyrimido[5,4-d]pyrimidines, which shows the versatility of compounds like 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in heterocyclic chemistry (Al‐Azmi, 2005).

Utility in Poly-functionalized Cyanoiminopyrimidines Synthesis : Moustafa and Amer (2017) discuss the use of bis(methylthio)methylene malononitrile, a related compound, in the synthesis of new poly-functionalized cyanoiminopyrimidines, highlighting the compound's utility in creating complex molecular structures (Moustafa & Amer, 2017).

Synthesis of Molluscicidal Compounds : El-bayouki and Basyouni (1988) synthesized derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids with significant molluscicidal properties, illustrating another potential application of similar compounds (El-bayouki & Basyouni, 1988).

Antitumor Properties : Grigoryan et al. (2008) studied the antitumor properties of synthesized compounds related to 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, indicating its potential in medicinal chemistry for developing antitumor agents (Grigoryan et al., 2008).

作用機序

Target of Action

The primary targets of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

Like other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 2.02, suggesting it may have good membrane permeability .

Result of Action

The molecular and cellular effects of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine’s action are currently unknown. As research progresses, more information about the specific effects of this compound will likely become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

特性

IUPAC Name |

5-(2-methylsulfanylethoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-12-3-2-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBGPBKYUSLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCOC1=CN=C(N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine | |

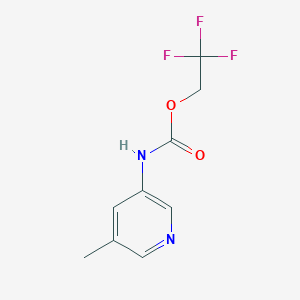

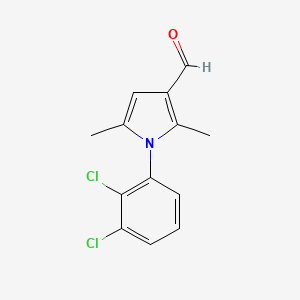

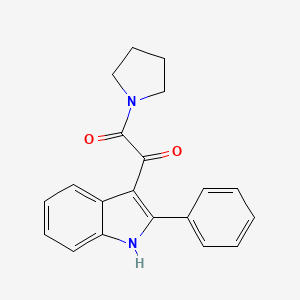

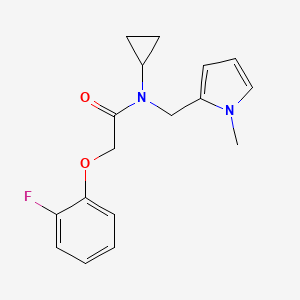

Synthesis routes and methods I

Procedure details

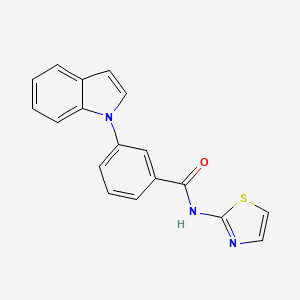

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2584161.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)

![N-(2,6-dimethylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2584165.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)

![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)

![3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2584180.png)

![2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide](/img/structure/B2584182.png)

![N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2584183.png)